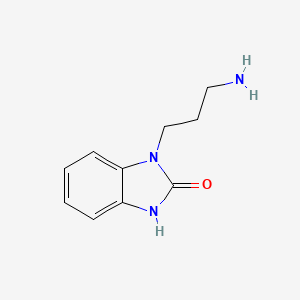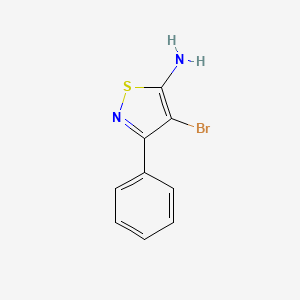
4-Bromo-3-phenyl-1,2-thiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-phenyl-1,2-thiazol-5-amine is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-phenyl-1,2-thiazol-5-amine typically involves the reaction of 4-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiazole ring. The reaction conditions generally include heating the mixture to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Bromo-3-phenyl-1,2-thiazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include azides, nitriles, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary and secondary amines.
科学的研究の応用
4-Bromo-3-phenyl-1,2-thiazol-5-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of antimicrobial, antifungal, and anticancer agents.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Agrochemicals: The compound is explored for its potential as a pesticide or herbicide.
作用機序
The mechanism of action of 4-Bromo-3-phenyl-1,2-thiazol-5-amine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist.
Pathway Interference: The compound can interfere with various biological pathways, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
4-Bromo-2-phenylthiazole: Similar structure but lacks the amino group.
3-Phenyl-1,2-thiazol-5-amine: Similar structure but lacks the bromine atom.
4-Bromo-3-methyl-1,2-thiazol-5-amine: Similar structure but has a methyl group instead of a phenyl group.
Uniqueness
4-Bromo-3-phenyl-1,2-thiazol-5-amine is unique due to the presence of both the bromine atom and the amino group, which confer distinct chemical reactivity and biological activity
特性
IUPAC Name |
4-bromo-3-phenyl-1,2-thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOPCENJMJWKPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=C2Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
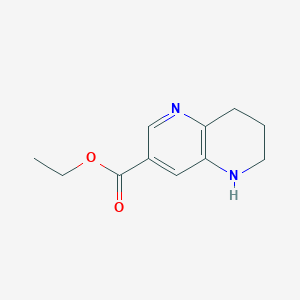
![rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride](/img/structure/B13503283.png)
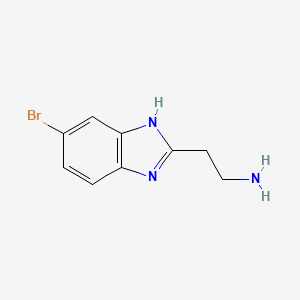
![N-[(2,5-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B13503291.png)
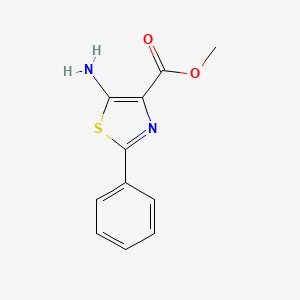
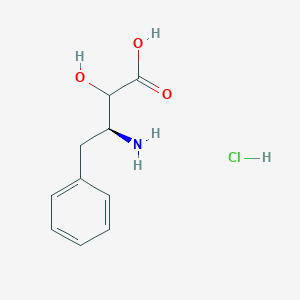
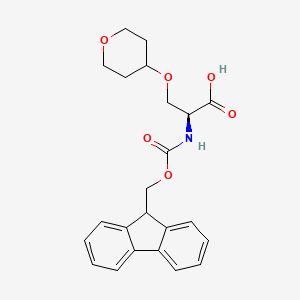
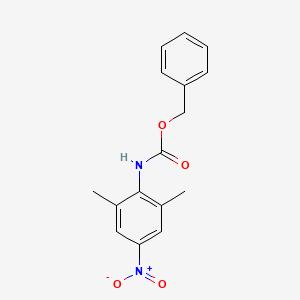
![3',4'-Dihydrospiro[cyclohexane-1,2'-pyrano[3,2-b]pyridin]-4'-one](/img/structure/B13503310.png)
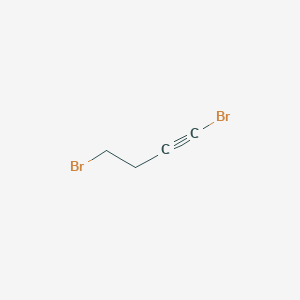
![2-(3-Aminopropyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide](/img/structure/B13503328.png)
![4-(4-{[(Tert-butoxy)carbonyl]amino}phenoxy)pyridine-2-carboxylic acid](/img/structure/B13503331.png)

